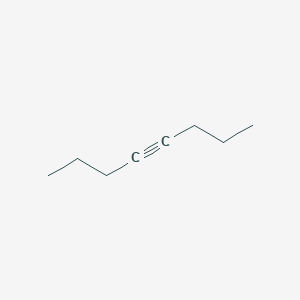
4-Octin
Übersicht
Beschreibung
4-Octyne is an organic compound that is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond. It is an eight-carbon linear molecule with the triple bond located between the fourth and fifth carbon atoms. This positioning gives 4-octyne distinct chemical properties and reactivity compared to other alkynes.
Synthesis Analysis
The synthesis of 4-octyne and its derivatives can be complex, involving multiple steps and various reagents. For instance, the semi-hydrogenation of 4-octyne to form (Z)-oct-4-ene as the primary product has been catalyzed by a palladium complex with bis(imino)acenaphthene and maleic anhydride ligands. This process is highly stereoselective and involves a series of steps including alkyne coordination, dihydrogen activation, and reductive coupling .
Molecular Structure Analysis
The molecular structure of 4-octyne derivatives can be quite intricate. For example, the single crystal X-ray structures of two diastereomeric 4-heptadecyl derivatives of a bicyclo[3.2.1]octane have been determined, revealing the presence of exo or axial and endo or equatorial 4-heptadecyl groups. These structures were confirmed by X-ray diffraction and are significant as they represent the first solved structures for this type of compound .
Chemical Reactions Analysis
4-Octyne can undergo various chemical reactions, including radical cascade reactions. One such reaction involves the use of 1,4-enynes and leads to the formation of functionalized bicyclo[3.3.0]octane derivatives. This process proceeds through an iodine atom transfer mechanism and is a testament to the versatility of 4-octyne in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-octyne derivatives can be influenced by their molecular structure. For instance, the synthesis and comparative analysis of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.0^3,5]octanes have shown that the conformation of the molecules is consistent regardless of the method of preparation or the nature of substituents. These compounds exhibit various intermolecular interactions and supramolecular structures, which are determined by the substituents and affect the overall properties of the molecules .
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Baustein für komplexe Moleküle
4-Octin: ist ein vielseitiger Baustein in der organischen Synthese, der insbesondere aufgrund seiner elektronenreichen Dialkylacetylenstruktur nützlich ist . Es kann zur Synthese hochsubstituierter 1,3-Diene verwendet werden, die wertvolle Zwischenprodukte bei der Herstellung verschiedener organischer Verbindungen sind . Die Fähigkeit, an stereoselektiven Halbreduktionen teilzunehmen, macht es zu einer Verbindung der Wahl für präzise synthetische Wege .
Industrielle Synthese: Ausgangsmaterial für fortgeschrittene Verbindungen
In industriellen Syntheseprozessen dient This compound als Ausgangsmaterial für die Herstellung komplexerer Verbindungen . Seine einzigartigen strukturellen Eigenschaften ermöglichen es, in eine Reihe von Materialien umgewandelt zu werden, die in der Fertigungs- und Materialwissenschaftindustrie unerlässlich sind .
Pharmazeutische Synthese: Arzneimittelentwicklung
This compound: wird auch bei der Synthese bestimmter pharmazeutischer Verbindungen eingesetzt . Seine strukturellen Merkmale werden genutzt, um pharmazeutische Wirkstoffe (APIs) und Zwischenprodukte zu erzeugen, die in der Arzneimittelentwicklung und -produktion von entscheidender Bedeutung sind .
Bioverarbeitung: Zellkultur und Transfektion
Während spezifische Anwendungen von this compound in der Bioverarbeitung in den Suchergebnissen nicht detailliert sind, werden verwandte Verbindungen häufig verwendet, um die Zellanhaftung und die Transfektionswirksamkeit in Zellkulturen zu verbessern . Analog dazu könnte this compound möglicherweise modifiziert werden oder als Vorläufer für die Entwicklung neuer Reagenzien in diesem Bereich dienen.
Zell- und Gentherapieforschung: Synthetische Biologie
This compound: könnte Anwendungen im Bereich der Zell- und Gentherapieforschung finden. Obwohl direkte Anwendungen in den Suchergebnissen nicht gefunden wurden, können Verbindungen wie this compound zur Synthese synthetischer Rezeptoren oder anderer Moleküle verwendet werden, die bei der Regulierung und Kontrolle therapeutischer Zellen und genetischer Module helfen .
Chemische Synthese: Stereoselektive Reaktionen
Die Rolle der Verbindung in der Kinetik der stereoselektiven Halbreduktion unterstreicht ihre Bedeutung in der chemischen Synthese
Safety and Hazards
4-Octyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure), and Aspiration Toxicity . It is advised to handle it with care to prevent fires or explosions and it may also pose health risks if it comes into contact with the skin or if its vapors are inhaled .
Eigenschaften
IUPAC Name |
oct-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNBKQTTZSQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074338 | |
| Record name | 4-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1942-45-6 | |
| Record name | 4-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-4-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OCTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJI0Q2V1Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Octyne?
A1: 4-Octyne has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: Is there any spectroscopic data available for 4-Octyne?
A2: Yes, researchers have used various spectroscopic techniques to characterize 4-Octyne. For example, mid-infrared vibrational studies have been performed on (μ4-η2-4-Octyne)Rh4(CO)8(μ-CO)2, a butterfly cluster formed from the reaction of 4-Octyne with Rh4(CO)12 []. Raman spectroscopy has also been used to study the effects of hydrogen bonding and other polar interactions of 4-Octyne with different organic solvents [].
Q3: Is 4-Octyne compatible with common organic solvents?
A3: Yes, 4-Octyne is soluble in a variety of organic solvents, including heptane, cyclohexane, 1,2-dichloroethane, n-butyl ether, ethanol, triethylamine, dimethyl sulfoxide, butyrolactone, dimethylformamide, and hexamethylphosphoric triamide [].
Q4: How does the structure of 4-Octyne influence its reactivity in metal-catalyzed reactions?
A4: As a symmetrical internal alkyne, 4-Octyne often exhibits different reactivity compared to terminal alkynes. For example, in the palladium-catalyzed methoxycarbonylation, 4-Octyne yields the mono-carbonylated product because the resulting trisubstituted double bond has a low propensity for isomerization, preventing further reaction to the α,ω-diester []. In contrast, terminal alkynes can undergo a cascade methoxycarbonylation-isomerization-methoxycarbonylation sequence under the same conditions.
Q5: Can you provide an example of how 4-Octyne has been used in the synthesis of heterocycles?
A5: 4-Octyne has been employed in the synthesis of substituted helicenes via an iridium-catalyzed annulative coupling with biarylcarboxylic acid chlorides []. This reaction proceeds through C-H bond cleavage and decarbonylation, highlighting the versatility of 4-Octyne in constructing complex polycyclic aromatic hydrocarbons.
Q6: Can 4-Octyne be used in palladium-catalyzed cross-coupling reactions?
A6: Yes, 4-Octyne has been successfully used in palladium-catalyzed reactions. For example, it participates in the synthesis of tetrasubstituted olefins via the Pd(II)-catalyzed addition of arylboronic acids to 4-Octyne, using molecular oxygen (O2) as an oxidant []. This reaction tolerates a range of functional groups and provides a convenient route to highly substituted 1,3-dienes.
Q7: How does 4-Octyne behave as a substrate in semi-hydrogenation reactions?
A7: 4-Octyne serves as a model substrate for studying the selectivity of catalysts in semi-hydrogenation reactions. Several studies have explored its conversion to (Z)-4-octene, aiming for high selectivity toward the alkene and minimal over-reduction to the alkane. Palladium nanoparticles with tetrabutylammonium borohydride as a catalyst system demonstrate excellent activity and selectivity for this transformation [].
Q8: Have computational methods been used to study the reactivity of 4-Octyne?
A8: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with 4-Octyne []. These studies provide insights into the energy profiles of different reaction pathways, including C-H activation, alkyne insertion, and reductive coupling.
Q9: Has 4-Octyne been used in the preparation of polymers?
A9: Yes, 4-Octyne has been investigated as a comonomer in the polymerization of 1-(trimethylsilyl)-1-propyne using tantalum and niobium catalysts []. The resulting copolymers displayed interesting properties, such as high molecular weight, thermal stability, and the ability to form tough films. These properties make them potentially useful in applications like gas separation membranes.
Q10: Can 4-Octyne be used to control the deposition of thin films?
A10: Research suggests that 4-Octyne can be used as a co-adsorbate to achieve area-selective deposition of thin films []. For example, in the chemical vapor deposition (CVD) of ZrO2 on SiO2 and Cu surfaces, 4-Octyne selectively adsorbs on Cu, effectively blocking the Zr precursor and preventing film growth on that surface. This approach allows for the selective deposition of ZrO2 on SiO2, highlighting the potential of 4-Octyne in microfabrication and nanotechnology.
Q11: What analytical techniques have been used to monitor reactions involving 4-Octyne?
A11: Various analytical techniques are employed to monitor reactions involving 4-Octyne. Gas Chromatography (GC) is commonly used to monitor the conversion of 4-Octyne and analyze the product distribution [, , ]. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information on the reaction products and intermediates [, , ]. Mass spectrometry (MS) is utilized to identify and characterize the reaction products, often in combination with GC or other separation techniques [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



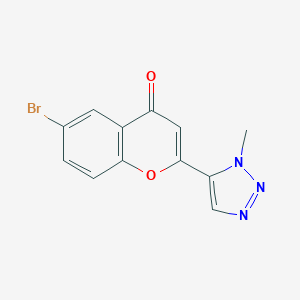
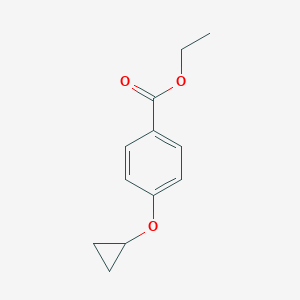


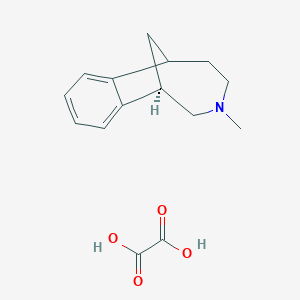
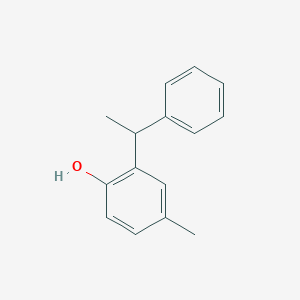
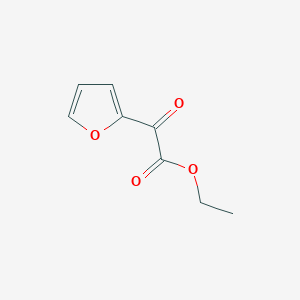


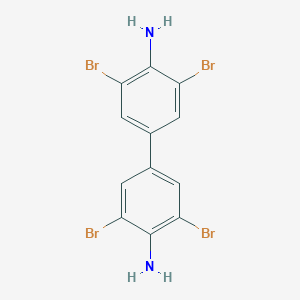
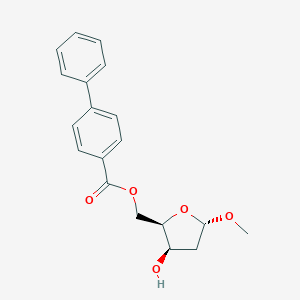
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
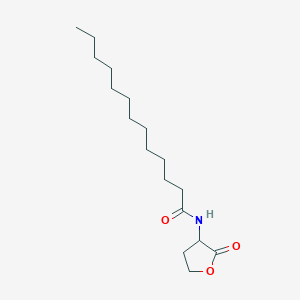
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)